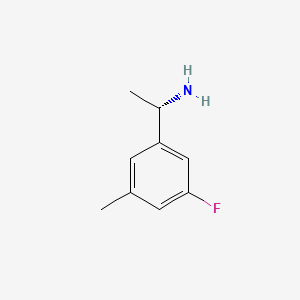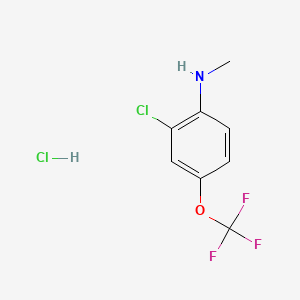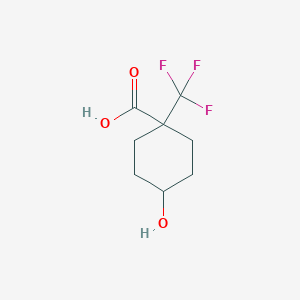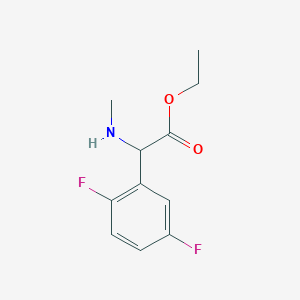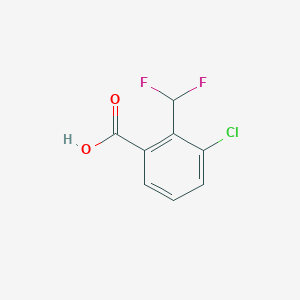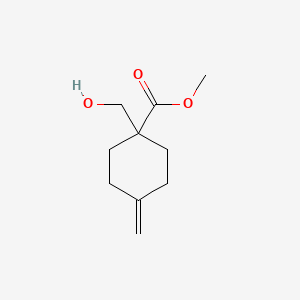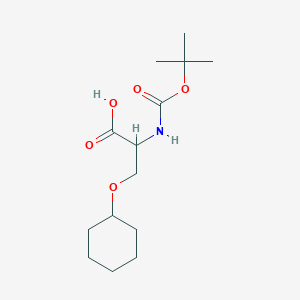
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexoxy group attached to a propanoic acid backbone. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective groups which prevent unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclohexoxy group can be introduced through an etherification reaction using cyclohexanol and an appropriate activating agent like tosyl chloride (TsCl) or mesyl chloride (MsCl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The cyclohexoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyclohexoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
科学的研究の応用
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amino group.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Material Science: Employed in the preparation of functional materials and polymers.
作用機序
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
類似化合物との比較
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid: Features a cyclohexoxy group and a Boc-protected amino group.
(2R)-2-(tert-butoxycarbonylamino)-3-(phenoxy)propanoic acid: Similar structure but with a phenoxy group instead of a cyclohexoxy group.
(2R)-2-(tert-butoxycarbonylamino)-3-(methoxy)propanoic acid: Contains a methoxy group instead of a cyclohexoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a cyclohexoxy group, which provides specific steric and electronic properties that can influence its reactivity and applications in synthesis .
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
AFRSNPYABXEFCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
